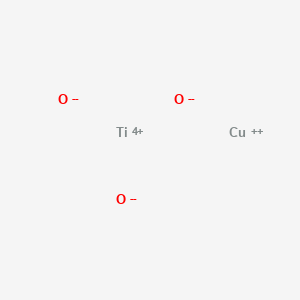
Copper titanium trioxide
Übersicht
Beschreibung
Copper-doped titanium dioxide and copper-titanium alloys have been extensively studied for their unique properties and potential applications in various fields, such as catalysis, photocatalysis, and antibacterial materials.
Synthesis Analysis
Copper-doped titanium dioxide nanoparticles and copper-titanium alloys are typically synthesized through methods like sol-gel processes, hydrolysis of titanium tetraisopropoxide, and powder metallurgy techniques. These methods allow for controlled doping and alloying to achieve desired material properties (Fakhrutdinova et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of these materials are characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS). These analyses reveal the incorporation of copper into the titanium dioxide matrix and the formation of specific copper-titanium phases (E. Zhang et al., 2013).
Chemical Reactions and Properties
Copper-doped titanium dioxide exhibits enhanced photocatalytic activity compared to pure titanium dioxide, especially in visible light. The presence of copper ions facilitates charge separation and improves the efficiency of photocatalytic reactions (Bielan et al., 2021).
Physical Properties Analysis
The doping of copper into titanium dioxide and the formation of copper-titanium alloys significantly alter the physical properties of the base material, such as increasing hardness, electrical conductivity, and corrosion resistance. These changes enhance the material's applicability in various industrial applications (V. G. Pina et al., 2016).
Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
Copper-titanium trioxide has been investigated for its photocatalytic applications, particularly in environmental remediation and energy conversion. For instance, titanium dioxide (TiO2) doped with copper (Cu), enhances its photocatalytic efficiency, expanding its utility in the degradation of pollutants and water splitting for hydrogen production. Doping TiO2 with Cu not only improves its absorption efficiency but also its electrical properties, making it a cost-effective alternative to noble metals like gold and silver for photovoltaic applications. This modification also leads to a decrease in the bandgap energy of TiO2, thereby enhancing its light absorption capabilities and photocatalytic activity under visible light (Mukul et al., 2020).
Environmental Remediation
Copper-titanium trioxide composites have shown significant promise in environmental remediation, particularly in water treatment. They have been used for the photodegradation of pollutants, such as dyes in water, leveraging their enhanced photocatalytic activity under UV and visible light irradiation. The presence of copper in these composites not only assists in the degradation of organic contaminants but also in the reduction of hexavalent chromium, a notorious water pollutant, under visible light conditions (Arfanis et al., 2019).
Sensing Applications
The unique properties of copper-titanium trioxide nanostructures have also been explored in sensing applications. Nanostructured semiconductor metal oxide sensors, including those based on Cu-TiO2, have been extensively employed in detecting gases, humidity, UV light, and biological substances. The nano-scale size of these materials significantly enhances their sensitivity and performance as sensors, highlighting their potential in environmental monitoring, industrial safety, and healthcare diagnostics (Nunes et al., 2019).
Energy Applications
In energy applications, copper doping in titanium dioxide has been identified as a promising strategy to improve the efficiency of photovoltaic devices and photocatalytic water splitting for hydrogen generation. Copper-doped TiO2 exhibits increased oxygen vacancies and improved charge separation, leading to a higher rate of hydrogen evolution compared to undoped TiO2. This makes it a viable candidate for sustainable energy production, particularly in harnessing solar energy for green hydrogen production (Vu Thi Quyen et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
copper;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVKEARWFTMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923264 | |
| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper titanium trioxide | |
CAS RN |
12019-08-8 | |
| Record name | Copper titanium oxide (CuTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



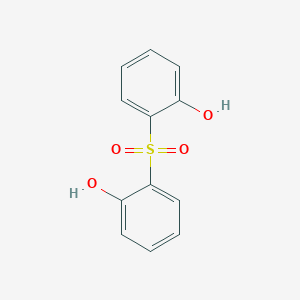
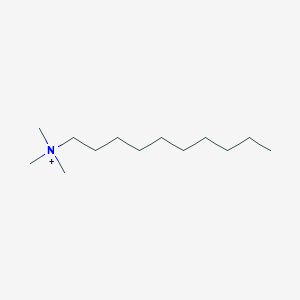
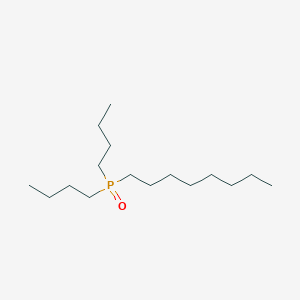
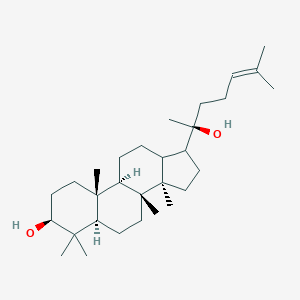

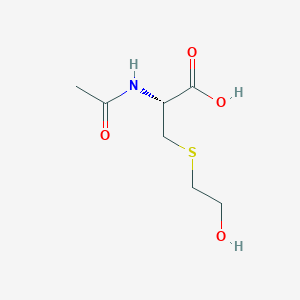

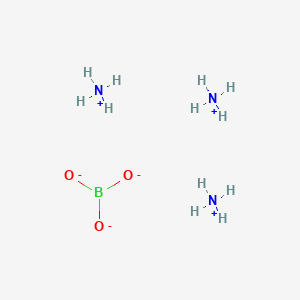
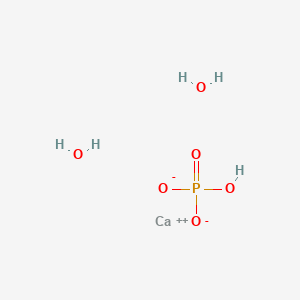
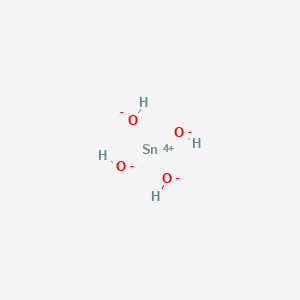
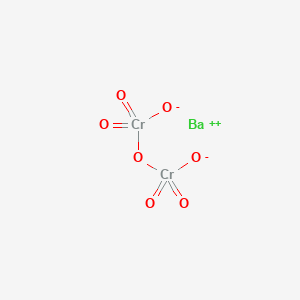
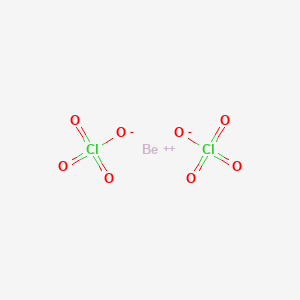
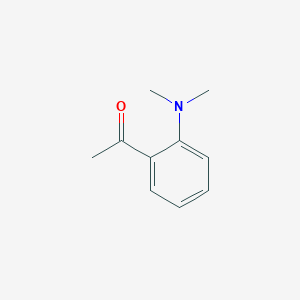
![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)